physicochemical properties of Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate
physicochemical properties of Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic compounds with profound biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate is a specific derivative of this privileged structure. The presence of a bromine atom at the C6 position, a methyl group at C4, and a methyl ester at C2 provides a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of more complex bioactive molecules.[1]
This guide provides a comprehensive overview of the known and predicted . As direct experimental data for this specific molecule is not extensively published, we will leverage data from its parent carboxylic acid and closely related indole analogues. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but also the experimental context and protocols necessary for its empirical validation.
Part 1: Molecular Identity and Calculated Properties
A precise understanding of a compound's identity begins with its structure and calculated descriptors. These computational properties provide a baseline for predicting its behavior in various chemical and biological systems.
Chemical Structure
The molecular structure consists of a central indole ring system, substituted at the 2-position with a methyl carboxylate group, at the 4-position with a methyl group, and at the 6-position with a bromine atom.
Caption: Molecular structure of the title compound.
Chemical Identifiers and Properties
While a unique CAS number for the methyl ester was not found, its parent acid, 6-Bromo-4-methyl-1H-indole-2-carboxylic acid, is registered under CAS number 18873-97-7.[2] The properties of the target methyl ester can be calculated or inferred from this and other similar structures.
| Identifier/Property | Value | Source |
| IUPAC Name | Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate | - |
| Molecular Formula | C₁₁H₁₀BrNO₂ | Calculated |
| Molecular Weight | 268.11 g/mol | Calculated |
| Exact Mass | 266.98949 Da | Calculated |
| Parent Acid CAS | 18873-97-7 | [2] |
| XLogP3 (Predicted) | ~3.0 - 3.5 | Estimated from similar structures[3] |
| Hydrogen Bond Donor Count | 1 (indole N-H) | Calculated |
| Hydrogen Bond Acceptor Count | 2 (carbonyl and ester oxygens) | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Part 2: Estimated Physicochemical Properties
The following properties are estimated based on data available for analogous compounds, such as Methyl 6-bromo-1H-indole-2-carboxylate, which lacks the 4-methyl group. These estimations provide a valuable starting point for experimental design.
| Property | Estimated Value / Observation | Basis of Estimation & Rationale |
| Appearance | White to off-white or yellow crystalline solid. | Methyl 6-bromo-1H-indole-2-carboxylate is described as yellow crystals.[1] The 4-methyl group is unlikely to significantly alter the chromophore. |
| Melting Point | 170 - 190 °C | The melting point of Methyl 6-bromo-1H-indole-2-carboxylate is 179 - 183 °C.[1] The addition of a methyl group may slightly alter crystal packing, influencing the melting point within this range. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Dichloromethane). Sparingly soluble in alcohols (Methanol, Ethanol). Insoluble in water. | The predicted high XLogP3 value suggests hydrophobicity. Indole esters are typically soluble in polar aprotic solvents. |
| Stability | Stable under normal laboratory conditions. Store in a cool, dry, dark place. Potential for slow oxidation/degradation on exposure to air and light. | Indole derivatives can be sensitive to strong acids, bases, and oxidizing agents. The recommended storage for a similar compound is at ≤ -4 °C.[1] |
Part 3: Spectroscopic Characterization - A Practical Guide
Unequivocal structure confirmation is paramount. The following section outlines the expected spectroscopic features and provides streamlined protocols for data acquisition.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for spectroscopic structure validation.
¹H NMR Spectroscopy
Protocol:
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Weigh approximately 5-10 mg of the compound.
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Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Acquire the spectrum on a 400 MHz or higher spectrometer.
Expected Spectrum Analysis:
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Indole N-H: A broad singlet, typically downfield (> 11 ppm in DMSO-d₆).
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Aromatic Protons (C5-H, C7-H): Two doublets or singlets in the aromatic region (7.0-8.0 ppm). The exact splitting will depend on long-range coupling.
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Indole C3-H: A singlet around 7.0-7.5 ppm.
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Ester Methyl Protons (-OCH₃): A sharp singlet for the three protons, typically around 3.8-4.0 ppm.
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Aromatic Methyl Protons (C4-CH₃): A sharp singlet for the three protons, typically upfield in the aromatic methyl region, around 2.4-2.6 ppm.
Mass Spectrometry (MS)
Protocol:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the solution into an Electrospray Ionization (ESI) or analyze via Electron Impact (EI) mass spectrometer.
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Acquire data in positive ion mode for ESI.
Expected Data Analysis:
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Molecular Ion Peak ([M+H]⁺ or M⁺·): A prominent cluster of peaks will be observed corresponding to the molecular weight.
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Bromine Isotopic Pattern: A key diagnostic feature will be the presence of two peaks of nearly equal intensity (~1:1 ratio) separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For the molecular ion, expect peaks at m/z ~268 and ~270.
Infrared (IR) Spectroscopy
Protocol:
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Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.
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Apply pressure to ensure good contact.
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Acquire the spectrum.
Expected Characteristic Absorption Bands:
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N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
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C-H Stretch (Aromatic/Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
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C=O Stretch (Ester): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
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C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.
Part 4: Experimental Determination of Physicochemical Properties
The following protocols describe standard methods to empirically determine key physicochemical properties.
Workflow for Physicochemical Property Determination
Caption: Plausible synthetic route via Fischer esterification.
Protocol Insight (Fischer Esterification): The synthesis would typically involve refluxing the parent carboxylic acid [2]in an excess of methanol, which acts as both solvent and reagent, with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. The reaction is driven to completion by the large excess of methanol. Workup involves neutralizing the acid, extracting the product with an organic solvent, and purification, usually by recrystallization or column chromatography.
Reactivity Profile
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N-H Acidity/Alkylation: The indole nitrogen proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH), allowing for alkylation or protection.
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Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions. [4]* Palladium-Catalyzed Cross-Coupling: The C6-bromo substituent is a prime handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, enabling the introduction of a wide variety of functional groups at this position. This is a common strategy in medicinal chemistry to build molecular complexity. [1]* Electrophilic Aromatic Substitution: The indole ring is electron-rich and can undergo electrophilic substitution. However, the existing substituents will direct incoming electrophiles, and the reaction can be complex.
Conclusion
Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate is a well-defined chemical entity whose physicochemical properties can be confidently predicted based on established chemical principles and data from closely related analogues. Its true value lies in its potential as a versatile building block in synthetic and medicinal chemistry. This guide provides the foundational knowledge and, critically, the experimental framework for scientists to confidently handle, characterize, and utilize this compound in their research and development endeavors. The empirical validation of the properties outlined herein remains a crucial step for any rigorous scientific application.
References
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PubChem. (n.d.). methyl 6-bromo-1H-indole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved from [Link]
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Chemspace. (n.d.). Methyl 6-bromo-2-hydroxy-1-methyl-1H-indole-4-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-Bromo-1H-Indole-3-Carboxylate. Retrieved from [Link]
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PubChem. (n.d.). methyl 2-bromo-1H-indole-6-carboxylate. Retrieved from [Link]
